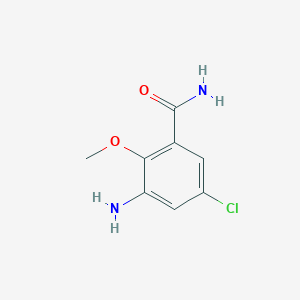

3-Amino-5-chloro-2-methoxybenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIANQWAPZJDCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1N)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Amino-5-chloro-2-methoxybenzamide

A retrosynthetic analysis involves proposing strategic disconnections of the target molecule to identify potential precursors. However, without established synthetic routes to validate these disconnections, any proposed analysis would be purely theoretical. Key disconnections would likely involve the C-N bond of the amide and the C-N bond of the aniline, or transformations of the aromatic ring substituents. The choice of accessible precursors would depend on the specific order of reactions, which is not documented.

Established Synthetic Routes and Reaction Cascades

There are no "established synthetic routes" for 3-Amino-5-chloro-2-methoxybenzamide found in the reviewed literature. Detailed multi-step reaction sequences, specific reaction conditions (reagents, solvents, temperatures), and functional group interconversions are not available for this specific isomer.

Alternative and Optimized Synthetic Pathways

The lack of a primary established route means that no "alternative or optimized" pathways have been documented. Research into the synthesis of this compound would be required to first establish a baseline route before optimization could occur.

Due to the lack of specific data for 3-Amino-5-chloro-2-methoxybenzamide, providing detailed research findings or data tables as requested is not possible.

Exploration of Chemo-, Regio-, and Stereoselectivity in Synthetic Approaches

The synthesis of 3-Amino-5-chloro-2-methoxybenzamide presents significant challenges in controlling selectivity, particularly regioselectivity, due to the presence of multiple directing groups on the aromatic ring. A plausible synthetic strategy would likely start from a more readily available precursor, such as 3-amino-2-methoxybenzoic acid or 2-methoxy-3-nitrobenzoic acid.

Regioselectivity: The primary challenge is the introduction of the chlorine atom at the C-5 position. The substituents on the ring—amino (-NH₂), methoxy (B1213986) (-OCH₃), and carboxyl (-COOH) or amide (-CONH₂) groups—exert strong directing effects on incoming electrophiles.

Both the amino and methoxy groups are ortho-, para-directing and strongly activating.

The carboxyl or amide group is a meta-directing and deactivating group.

A potential synthetic route could involve the chlorination of a 3-amino-2-methoxybenzoic acid precursor. In this scenario, the powerful ortho-, para-directing influence of the amino group would direct the incoming electrophile to its para position (C-5) and its ortho position (C-1, which is already substituted). The methoxy group would similarly direct to its para position (C-5). This alignment of directing effects favors the formation of the desired 5-chloro isomer.

For comparison, in the synthesis of the isomeric 4-amino-5-chloro-2-methoxybenzoic acid, chlorination is performed on a 4-amino-2-methoxybenzoate intermediate. Here, the amino group at C-4 directs the chlorine to the ortho C-5 position. google.com Reagents like N-chlorosuccinimide (NCS) are often used for such selective chlorinations as they offer milder reaction conditions compared to chlorine gas. sioc-journal.cn A similar approach using NCS would be applicable to the synthesis of the 3-amino isomer.

Chemoselectivity: This refers to reacting one functional group in the presence of others. For instance, during the conversion of the carboxylic acid to the primary amide, the amino group must not interfere. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride or using coupling agents) and then reacting it with an ammonia (B1221849) source. If starting from a nitro-precursor, the reduction of the nitro group to an amine must be performed without affecting other functional groups, which is commonly achieved through catalytic hydrogenation.

Stereoselectivity: As the target molecule is achiral, stereoselectivity is not a consideration in its direct synthesis. However, it would become crucial if the benzamide (B126) were to be incorporated into a larger, chiral molecule.

A proposed synthetic pathway highlighting selectivity considerations:

Nitration: Start with 2-methoxybenzoic acid and introduce a nitro group. The methoxy group will direct the nitration to the ortho and para positions. Separation of the desired 3-nitro isomer would be a critical step.

Chlorination: Introduce the chlorine atom. The nitro group is meta-directing, while the methoxy group is ortho-, para-directing. The outcome of this step would depend heavily on the reaction conditions, but chlorination at the position para to the methoxy group (C-5) is plausible.

Amidation: Convert the carboxylic acid to a primary benzamide. This could be done by first converting the acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. nih.gov

Reduction: Reduce the nitro group to an amino group using a method like catalytic hydrogenation with a palladium catalyst or using iron powder in an acidic medium. dissertationtopic.net

Application of Modern Organic Synthesis Techniques

Modern organic synthesis emphasizes efficiency, often through the use of advanced catalytic systems and one-pot procedures that minimize intermediate workup steps.

One-pot synthesis has been effectively demonstrated for related compounds like 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This strategy involves performing multiple reaction steps sequentially in the same reactor. For 3-Amino-5-chloro-2-methoxybenzamide, a one-pot approach could potentially combine the chlorination and amidation steps, or the amidation and nitro reduction, thereby reducing solvent waste and saving time. sioc-journal.cnpatsnap.com

The use of specific chlorinating agents like cyanuric chloride has been reported for the preparation of related intermediates, offering an alternative to more common reagents like NCS or sulfuryl chloride. prepchem.com For the amidation step, instead of harsh reagents like thionyl chloride, modern coupling agents such as carbodiimides (e.g., EDC) in the presence of additives like hydroxybenzotriazole (HOBt) can be used under milder conditions. nih.gov These reagents are common in peptide synthesis and are effective for forming amide bonds while minimizing side reactions. nih.gov

Direct C-H functionalization is another modern strategy, although more complex for this specific target. Research has shown that benzoic acids can undergo Ir-catalyzed C-H amidation, which could, in principle, be a route to introduce the amino group directly onto the ring, though controlling the regioselectivity with multiple substituents already present would be highly challenging. google.com

Green Chemistry Principles in the Synthesis of Benzamide Derivatives

The application of green chemistry principles is crucial in modern chemical manufacturing to minimize environmental impact. This involves careful selection of solvents, development of sustainable catalysts, and maximizing reaction efficiency.

Solvent Selection and Reduction Strategies

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. Traditional solvents like dichloromethane or dimethylformamide (DMF) are effective but pose environmental and health risks.

Current strategies focus on replacing these with greener alternatives. For benzamide synthesis, research has explored the use of safer solvents such as cyclopentyl methyl ether (CPME) or even water. Water is an ideal green solvent, though its use can be limited by the low solubility of organic reactants. The development of catalytic systems that function in aqueous media is an active area of research. Solvent-free, or neat, reaction conditions represent the ideal scenario, eliminating solvent waste entirely. Mechanochemical methods, where reactions are induced by mechanical energy in the absence of a solvent, are also gaining traction. sigmaaldrich.com

| Solvent Class | Examples | Green Chemistry Considerations |

| Halogenated | Dichloromethane, Chloroform | High environmental impact, toxic, often targeted for replacement. |

| Aprotic Polar | DMF, DMSO, Acetonitrile (B52724) | Effective but can be toxic and difficult to remove/recycle. |

| Ethers | THF, Diethyl Ether, CPME | THF and Diethyl Ether can form peroxides. CPME is a greener alternative with a high boiling point and lower peroxide formation risk. |

| Alcohols | Methanol, Ethanol | Often considered greener, can be derived from renewable sources. Can participate in reactions (e.g., esterification). |

| "Green" Solvents | Water, Ionic Liquids, Deep Eutectic Solvents | Water is the most benign. Ionic liquids are non-volatile but can be toxic and expensive. sigmaaldrich.com Deep eutectic solvents are gaining interest as biodegradable alternatives. |

Development of Sustainable Catalytic Systems

Catalytic reactions are a cornerstone of green chemistry because they reduce the need for stoichiometric reagents that often end up as waste. In amide bond formation, traditional methods frequently use stoichiometric coupling agents, which are inherently wasteful.

The development of catalysts for the direct amidation of carboxylic acids with amines is a significant goal. Several classes of sustainable catalysts have been explored:

Boronic Acid Catalysts: Arylboronic acids have been shown to effectively catalyze the direct amidation of carboxylic acids at room temperature. patsnap.com They are thought to activate the carboxylic acid by forming an acyloxyboronate intermediate.

Enzymatic Catalysis: Enzymes, such as Candida antarctica lipase B (CALB), can catalyze amide bond formation under mild conditions. These biocatalysts are highly selective and operate in green solvents, offering a very sustainable route to amides with high purity and yield.

Ruthenium and Iridium Catalysts: Transition metal catalysts, particularly those based on ruthenium, have been developed for the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. patsnap.com Iridium catalysts have been used for direct C-H amidation. google.com

| Catalyst Type | Example | Reaction Type | Advantages |

| Organocatalyst | Boronic Acids | Direct Amidation | Mild conditions, avoids stoichiometric activators. patsnap.com |

| Biocatalyst | Candida antarctica lipase B (CALB) | Direct Amidation | High selectivity, mild conditions, biodegradable, operates in green solvents. |

| Transition Metal | Ruthenium Pincer Complexes | Dehydrogenative Coupling | Forms H₂ as the only byproduct, high atom economy. patsnap.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a concept that measures how many atoms from the reactants are incorporated into the final desired product. Traditional amidation methods using coupling agents have poor atom economy because the atoms of the coupling agent are converted into waste byproducts.

For example, using a carbodiimide like EDC generates a urea byproduct. In contrast, direct catalytic amidation of a carboxylic acid with ammonia has a theoretical atom economy of 100%, as the only byproduct is water, which is not included in the calculation. Maximizing atom economy is a primary goal of green synthesis.

Reaction efficiency is also measured by yield, conversion, and selectivity. High-yielding and highly selective reactions are crucial as they minimize the formation of impurities, which simplifies purification processes and reduces waste generated during workup and isolation steps.

Considerations for Process Optimization and Chemical Scale-Up

Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges that must be systematically addressed for a safe, robust, and economical manufacturing process.

Key Scale-Up Challenges:

Mixing and Mass Transfer: Reactions that are homogenous and fast in a small flask may become limited by the rate of mixing in a large reactor. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can cause side reactions and the formation of impurities. The choice of reactor geometry and agitator type is critical.

Heat Transfer: Exothermic reactions that are easily controlled in the lab can generate heat much faster than it can be removed in a large vessel due to the lower surface-area-to-volume ratio. This can lead to a dangerous thermal runaway. Process safety studies, often using techniques like heat flow calorimetry, are essential to understand the reaction thermodynamics and design adequate cooling systems.

Reagent Addition: The rate of addition of a reagent on a large scale needs to be carefully controlled to manage heat generation and maintain optimal reaction concentrations.

Work-Up and Isolation: Procedures like extraction and crystallization behave differently at scale. For example, phase separation can be much slower, and achieving a consistent crystal form (polymorphism) and size distribution can be challenging but is critical for the final product's properties.

Impurity Profile: Side reactions that produce minor impurities at the lab scale can become significant at the manufacturing scale. A thorough understanding of the reaction mechanism and potential side products is necessary to develop effective purification strategies.

For a multi-step synthesis like that of 3-Amino-5-chloro-2-methoxybenzamide, each step must be individually optimized and evaluated for its scalability before the entire process is implemented in a pilot plant or manufacturing facility.

Iii. Chemical Reactivity and Transformation Mechanisms

Reactions at the Amine Functionality

The primary amine group on the benzene (B151609) ring is a key site for various chemical transformations, including acylation and alkylation.

The amino group of 3-Amino-5-chloro-2-methoxybenzamide readily undergoes acylation reactions. For instance, it can be acetylated using reagents like acetic anhydride (B1165640) in an acidic medium. chemicalbook.com This reaction typically proceeds by heating the mixture to facilitate the formation of the corresponding acetamido derivative. chemicalbook.com

Alkylation of the amine is also a feasible transformation. While direct N-alkylation of the amino group can be challenging to control, related benzamides can undergo palladium-catalyzed alkylation reactions with alkyl halides. rsc.org These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed efficiently. rsc.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product | Reference |

| Acetylation | Acetic anhydride, Acetic acid | 4-Acetamido-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | chemicalbook.com |

| Palladium-catalyzed Alkylation | Alkyl halide, Pd(OAc)₂, PivOH, CsOAc, Ligand | Alkylated aryl amides | rsc.org |

The amine functionality is a common target for derivatization to produce compounds for various non-biological applications, such as intermediates for insecticides. google.comgoogle.com For example, 2-amino-5-chloro-N,3-dimethylbenzamide, a related compound, is a key intermediate in the synthesis of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com The synthesis of such derivatives often involves multi-step processes that may include modifications at the amine group. dissertationtopic.net

Reactions at the Amide Functionality

The amide group of 3-Amino-5-chloro-2-methoxybenzamide can also be chemically transformed, though it is generally less reactive than the amine group.

While the starting material is an amide, further amidation at the amide nitrogen is possible, though less common. More prevalent are hydrolysis reactions, which would cleave the amide bond to yield the corresponding carboxylic acid and ammonia (B1221849) or an amine. For a related compound, N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide, hydrolysis of the acetamido group to an amino group is achieved by heating with concentrated hydrochloric acid. chemicalbook.com

Table 2: Example of Amide-related Reactions

| Reaction Type | Reagents | Product | Reference |

| Acetamido Group Hydrolysis | Concentrated hydrochloric acid, Water | N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide | chemicalbook.com |

The reduction of the amide group in benzamides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide to an amine. While specific examples for the reduction of 3-Amino-5-chloro-2-methoxybenzamide are not prevalent in the provided search results, this is a general and well-established transformation for aromatic amides. The process involves the nucleophilic addition of a hydride to the carbonyl carbon of the amide.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of 3-Amino-5-chloro-2-methoxybenzamide is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. However, the existing substitution pattern limits the available positions. The chloro group is a deactivating group but also directs ortho and para.

A common electrophilic substitution reaction is halogenation. For instance, the chlorination of a similar compound, N-(2-diethylaminoethyl)-2-methoxy-4-acetaminobenzamide, can be achieved by passing chlorine gas through a solution of the compound, resulting in the addition of a chlorine atom to the benzene ring. chemicalbook.com In another example, 2-amino-N,3-dimethylbenzamide can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a one-pot synthesis. sioc-journal.cn

Table 3: Example of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Product | Reference |

| Chlorination | Chlorine gas | N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide | chemicalbook.com |

| Halogenation | N-chlorosuccinimide (NCS) | 2-amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cn |

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org For an SNAr reaction to proceed, the aromatic ring must typically be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.orglibretexts.org

In 3-amino-5-chloro-2-methoxybenzamide, the chloro substituent is the leaving group. The activating groups on the ring are the amino and methoxy groups, which are electron-donating, and the benzamide (B126) group which is electron-withdrawing. The positioning of these groups relative to the chloro substituent will influence the feasibility of SNAr reactions. The presence of electron-donating groups generally disfavors the formation of the negatively charged Meisenheimer complex. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution of the chloro group may be possible.

Transformations Involving the Methoxy Group

The methoxy group in 3-amino-5-chloro-2-methoxybenzamide can undergo specific transformations. One of the most common reactions involving an aryl methyl ether is its cleavage to the corresponding phenol. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3).

Metal-Catalyzed Coupling Reactions Utilizing the Halo Substituent

The chloro substituent on the aromatic ring of 3-amino-5-chloro-2-methoxybenzamide serves as a handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Several palladium-catalyzed cross-coupling reactions can be envisioned using 3-amino-5-chloro-2-methoxybenzamide as a substrate.

Suzuki Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom.

Stille Coupling: In a Stille coupling, an organotin compound would be coupled with the aryl chloride, again catalyzed by palladium, to form a C-C bond.

Heck Reaction: The Heck reaction would couple the aryl chloride with an alkene in the presence of a palladium catalyst and a base, resulting in a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically carried out under mild conditions with a base. wikipedia.org

The general conditions for these reactions are summarized in the table below. The specific conditions for 3-amino-5-chloro-2-methoxybenzamide would need to be optimized.

| Reaction | Coupling Partner | Catalyst System | Typical Base |

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4) | Na2CO3, K2CO3 |

| Stille | Organotin compound | Pd catalyst (e.g., Pd(PPh3)4) | - |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2) | Et3N, K2CO3 |

| Sonogashira | Terminal alkyne | Pd catalyst and Cu(I) co-catalyst | Et3N, piperidine |

This table presents generalized conditions and specific reagents may vary.

Recent advances in catalysis have led to the development of highly efficient systems for cross-coupling reactions of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. These advanced systems often employ specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance the activity of the palladium catalyst.

The use of such advanced catalytic systems would likely be beneficial for the functionalization of 3-amino-5-chloro-2-methoxybenzamide, potentially allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope. Research into these systems is ongoing and continues to expand the toolkit for synthetic organic chemists.

Mechanistic Elucidation of Key Chemical Transformations

The elucidation of reaction mechanisms for compounds like 3-Amino-5-chloro-2-methoxybenzamide involves a combination of kinetic studies to understand reaction rates and thermodynamic analysis to determine the feasibility and energy changes of a transformation. Furthermore, the identification of transient species such as intermediates and transition states provides a detailed picture of the reaction pathway.

Detailed kinetic and thermodynamic data for 3-Amino-5-chloro-2-methoxybenzamide are not extensively documented. However, the reactivity of the benzamide functional group has been the subject of numerous studies, providing a basis for understanding its likely behavior.

Reaction Kinetics:

The kinetics of reactions involving the amide group, such as hydrolysis, are influenced by the electronic nature of the substituents on the aromatic ring. The amino, chloro, and methoxy groups on the benzene ring of 3-Amino-5-chloro-2-methoxybenzamide will modulate the electron density at the carbonyl carbon, thereby affecting the rate of nucleophilic attack.

Studies on the chlorination of various amides have shown that the apparent second-order rate constants are influenced by the substituents on the amide nitrogen and the carbonyl carbon. For instance, the reactions of different amides with chlorine at pH 8 have rate constants ranging from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov The electron-donating amino group and the electron-withdrawing chloro group in 3-Amino-5-chloro-2-methoxybenzamide would have opposing effects on the reaction rates, making experimental determination crucial for precise kinetic data.

Thermodynamic Studies:

Thermodynamic analyses provide insights into the stability and energy changes associated with chemical transformations. For substituted benzamides, linear relationships have been established for properties like the enthalpy of vaporization and gas-phase enthalpies of formation. nih.gov These correlations allow for the prediction of thermodynamic properties for various substituted benzamides.

Computational and experimental studies on the formation of cocrystals involving benzamides have determined thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of formation. semanticscholar.org For example, the thermodynamic stability of carbamazepine (B1668303) cocrystals with different benzamide derivatives was evaluated, showing a correlation between stability and the nature of the coformer. semanticscholar.org While specific values for 3-Amino-5-chloro-2-methoxybenzamide are not available, these studies provide a framework for assessing its thermodynamic behavior in various transformations.

A comparative look at the thermodynamic data for the hydrolysis of related amides can offer insights. The free energy barriers for the base-catalyzed hydrolysis of amides like formamide (B127407) and N-methylacetamide have been calculated and are in good agreement with experimental values, highlighting the role of substituents in destabilizing the transition state. acs.orgnih.gov

Table 1: Comparative Kinetic Data for Amide Reactions

| Amide | Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions |

| Benzamide | Chlorination | 0.12 nih.gov | pH 8 nih.gov |

| Acetamide | Chlorination | 0.018 nih.gov | pH 8 nih.gov |

| N-Methylbenzamide | Chlorination | 1.8 nih.gov | pH 8 nih.gov |

Table 2: Comparative Thermodynamic Data for Amide Hydrolysis

| Amide | Reaction | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | Base-Catalyzed Hydrolysis | 21.6 acs.orgnih.gov | 21.2 acs.orgnih.gov |

| N-Methylacetamide | Base-Catalyzed Hydrolysis | 22.7 acs.orgnih.gov | 21.5 acs.orgnih.gov |

| N,N-Dimethylformamide | Base-Catalyzed Hydrolysis | 23.1 acs.orgnih.gov | 22.6 acs.orgnih.gov |

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For reactions involving 3-Amino-5-chloro-2-methoxybenzamide, such as hydrolysis or substitution, the formation of specific intermediates and the structure of transition states would be key features.

Intermediates:

In the acid-catalyzed hydrolysis of benzamides, a common mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. researchgate.netcdnsciencepub.com The stability of this intermediate is influenced by the substituents on the aromatic ring. For 3-Amino-5-chloro-2-methoxybenzamide, the electron-donating amino and methoxy groups would likely stabilize a positively charged intermediate, while the electron-withdrawing chloro group would have a destabilizing effect.

In radical-mediated reactions, such as certain chlorination processes, radical intermediates are formed. For example, the site-selective chlorination of C(sp³)–H bonds can proceed through the formation of a benzoyloxy radical. nih.gov While this is less directly applicable to the aromatic C-H bonds of the core ring, it illustrates the types of intermediates that could be involved in side-chain modifications or under specific reaction conditions.

Transition States:

The transition state represents the highest energy point along the reaction coordinate. Computational studies have been instrumental in modeling the transition state structures for amide hydrolysis. For the base-catalyzed hydrolysis of amides, the transition state for the formation of the tetrahedral intermediate has been extensively studied. acs.orgnih.gov The geometry and energy of this transition state are affected by the substituents on the amide, with larger substituents potentially hindering the approach of the nucleophile and thus increasing the energy barrier. acs.orgnih.gov

The transition-state activity coefficient approach has been applied to the acid-catalyzed hydrolysis of benzamide and its N-alkyl derivatives. researchgate.netcdnsciencepub.com These studies indicate a significant destabilization of the transition state across a range of acidities, which is a characteristic of the A-2 type mechanism involving a tetrahedral intermediate. cdnsciencepub.com Finding a transition state structure computationally, for instance in amide hydrolysis, can be achieved using methods like the RHF/3-21G level of theory, often starting from a geometry optimized at a lower level of theory. blogspot.com

The precise nature of the intermediates and transition states in the reactions of 3-Amino-5-chloro-2-methoxybenzamide would depend on the specific reaction conditions (e.g., acid or base catalysis, presence of radical initiators). However, the principles derived from the study of simpler benzamides provide a solid foundation for predicting and understanding its chemical transformations.

Iv. Advanced Characterization Techniques and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction MethodologiesThere is no evidence in the public domain that single crystals of 3-Amino-5-chloro-2-methoxybenzamide have been grown and analyzed by X-ray diffraction. Therefore, no data on its solid-state structure, including bond lengths, bond angles, and crystal packing, can be provided.

Without access to primary research data, any attempt to create the requested content would be speculative and would fail to meet the required standards of scientific accuracy.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. Crystal engineering, a related field, focuses on the rational design of crystalline architectures with desired properties.

While specific polymorphism studies on 3-Amino-5-chloro-2-methoxybenzamide are not extensively detailed in publicly available literature, the principles of polymorphism and crystal engineering are highly relevant to this compound. For instance, studies on analogous N-arylbenzamides have revealed the existence of different polymorphs. mdpi.com These studies demonstrate that variations in crystallization conditions can lead to different crystal packing arrangements and hydrogen-bonding networks, resulting in distinct polymorphs with unique characteristics. mdpi.com

The potential for polymorphism in 3-Amino-5-chloro-2-methoxybenzamide would be investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each potential polymorphic form would be characterized to understand its thermodynamic stability and physical properties.

Table 1: Techniques for Polymorphism Investigation

| Technique | Purpose | Insights Gained |

| X-ray Powder Diffraction (XRPD) | To identify the crystalline phase. | Provides a unique fingerprint for each polymorph based on its crystal lattice. |

| Differential Scanning Calorimetry (DSC) | To study thermal transitions. | Determines melting points, and enthalpies of fusion, and detects solid-state phase transitions between polymorphs. |

| Thermogravimetric Analysis (TGA) | To analyze thermal stability. | Measures weight loss as a function of temperature, indicating decomposition or desolvation events. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement. | Provides detailed information on bond lengths, bond angles, and intermolecular interactions, definitively identifying the crystal structure of a polymorph. |

| Hot-Stage Microscopy | To visually observe thermal transitions. | Allows for the direct observation of melting, recrystallization, and other phase changes as the sample is heated. |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Ensuring the purity of 3-Amino-5-chloro-2-methoxybenzamide is paramount for its intended applications. Chromatographic techniques are indispensable for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is crucial for assessing the purity of 3-Amino-5-chloro-2-methoxybenzamide.

A typical HPLC method for a benzamide (B126) derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method development would focus on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak of 3-Amino-5-chloro-2-methoxybenzamide and any potential impurities. Validation of the HPLC method would be performed to ensure its accuracy, precision, linearity, and sensitivity, in line with established guidelines.

Table 2: Typical HPLC Parameters for Benzamide Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | Elutes the components from the column. The ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantifies the amount of substance by measuring light absorbance. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25-40 °C | Affects the viscosity of the mobile phase and the efficiency of the separation. |

Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. For the analysis of 3-Amino-5-chloro-2-methoxybenzamide, GC could be employed, potentially after derivatization to increase its volatility and thermal stability. Derivatization can convert the polar amino and amide groups into less polar derivatives, making them more suitable for GC analysis.

GC applications would include assessing the presence of volatile impurities from the synthesis process. The method would involve selecting an appropriate capillary column and optimizing the temperature program of the GC oven to ensure effective separation of all components. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and identification of the separated compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. In the synthesis of 3-Amino-5-chloro-2-methoxybenzamide, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the progress of the reaction can be visually assessed under UV light. This allows for the determination of the reaction endpoint and helps in optimizing reaction conditions.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 3-Amino-5-chloro-2-methoxybenzamide (C₈H₉ClN₂O₂), elemental analysis would be performed to verify that the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine match the theoretical values calculated from its molecular formula. This provides strong evidence for the compound's identity and purity. The results are typically expected to be within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition of 3-Amino-5-chloro-2-methoxybenzamide

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 47.42% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.48% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.50% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.83% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.79% |

| Total | 202.625 | 100.00% |

Thermal Analysis Techniques for Material Stability (e.g., TGA, DTA, DrTG)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For 3-Amino-5-chloro-2-methoxybenzamide, these techniques provide valuable information about its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of 3-Amino-5-chloro-2-methoxybenzamide would reveal the temperature at which it begins to decompose.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. It can detect exothermic or endothermic transitions, such as melting and decomposition.

Derivative Thermogravimetry (DrTG) is the first derivative of the TGA curve and shows the rate of mass change. Peaks in the DrTG curve correspond to the temperatures of maximum decomposition rate.

Together, these thermal analysis techniques provide a comprehensive profile of the thermal stability of 3-Amino-5-chloro-2-methoxybenzamide, which is critical for determining appropriate storage and handling conditions.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 3-Amino-5-chloro-2-methoxybenzamide. These calculations offer a detailed picture of the electron distribution and orbital energies, which dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of benzamide (B126), DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are commonly employed to predict molecular geometries and electronic properties. While specific DFT studies on 3-Amino-5-chloro-2-methoxybenzamide are not widely available in published literature, the methodology is well-established for analogous compounds like 4-Amino-2-methoxybenzamide and its chlorinated derivatives.

DFT calculations allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These theoretical structures can then be used as a basis for further calculations and can be compared with experimental data from crystallographic studies for validation. The methoxy (B1213986) group at the C2 position is noted for its electron-donating properties, which can influence the electronic and structural characteristics of the benzamide scaffold.

Table 1: Representative Geometric Parameters for a Benzamide Derivative Optimized with DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amide) | ~1.36 Å | |

| C=O (amide) | ~1.24 Å | |

| C-Cl | ~1.74 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 121° |

| O=C-N (amide) | ~122° | |

| Dihedral Angle | Amide plane vs. Ring | ~20° - 30° |

Note: The values in this table are illustrative and based on general findings for similar substituted benzamides. Specific values for 3-Amino-5-chloro-2-methoxybenzamide would require dedicated DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For related benzamide structures, the HOMO is typically localized over the electron-rich aromatic ring and the amino substituent, while the LUMO is often distributed over the carbonyl group and the benzene (B151609) ring. The HOMO-LUMO energy gap can be precisely calculated using DFT methods. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Substituted Benzamide

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Electron-donating capacity |

| LUMO | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

Note: These energy values are representative and serve as an example. The actual values for 3-Amino-5-chloro-2-methoxybenzamide would depend on specific computational results.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, regions of negative potential (often colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack. researchgate.net

In a molecule like 3-Amino-5-chloro-2-methoxybenzamide, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled and vacant orbitals. This analysis can reveal information about hyperconjugative interactions, charge delocalization, and the strength of chemical bonds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies.

Conformational analysis of 3-Amino-5-chloro-2-methoxybenzamide would involve mapping its potential energy surface by systematically rotating the single bonds, particularly the C-N bond of the amide group and the C-O bond of the methoxy group. This exploration helps to identify the most stable conformations (i.e., those with the lowest energy).

The orientation of the amide and methoxy groups relative to the benzene ring is of particular interest. Due to steric hindrance and electronic interactions, certain conformations will be more energetically favorable than others. For instance, intramolecular hydrogen bonding between the amide hydrogen and the methoxy oxygen could stabilize a particular conformation. Identifying these stable conformers is essential for understanding how the molecule might interact with biological targets.

Intermolecular Hydrogen Bonding Dynamics

The structure of 3-Amino-5-chloro-2-methoxybenzamide, with its amino (-NH2) and benzamide (-CONH2) groups, suggests a high potential for the formation of intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the solid-state structure, crystal packing, and bulk properties of the compound.

Computational studies, particularly those employing molecular dynamics (MD) simulations, would be instrumental in elucidating the dynamics of these hydrogen bonds. Such studies could predict the strength, lifetime, and geometry of hydrogen bonding networks. Techniques like the Radial Distribution Function (RDF) analysis could reveal the average distances between hydrogen bond donors and acceptors, providing a statistical picture of the intermolecular interactions.

Despite the theoretical potential for such analysis, there are no specific studies in the available literature that detail the intermolecular hydrogen bonding dynamics of 3-Amino-5-chloro-2-methoxybenzamide through computational methods.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

Computational NMR and IR/Raman Spectroscopy

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.

For 3-Amino-5-chloro-2-methoxybenzamide, computational NMR predictions would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide predicted chemical shifts.

Similarly, the prediction of IR and Raman spectra involves calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the vibrational frequencies and their corresponding intensities. These calculated spectra can be invaluable for assigning the vibrational modes observed in experimental spectra.

Currently, there are no published computational studies that provide predicted NMR, IR, or Raman spectroscopic data for 3-Amino-5-chloro-2-methoxybenzamide.

UV-Vis Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, the wavelength of maximum absorption (λmax) can be predicted. These calculations can also provide insight into the nature of the electronic transitions, such as n → π* or π → π*.

No specific computational studies predicting the UV-Vis absorption spectrum of 3-Amino-5-chloro-2-methoxybenzamide are available in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

Transition State Search and Energy Barrier Calculations

For any chemical transformation involving 3-Amino-5-chloro-2-methoxybenzamide, either in its synthesis or its subsequent reactions, computational methods can be used to identify the transition state structures. A transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism.

Once the transition state is located, the energy barrier (activation energy) for the reaction can be calculated. This value is critical for understanding the reaction kinetics and predicting the reaction rate.

There is no available research that details transition state searches or energy barrier calculations for reactions involving 3-Amino-5-chloro-2-methoxybenzamide.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to understand its effect on the stability of reactants, intermediates, transition states, and products.

These calculations can reveal how the solvent influences the energy barriers and can help in selecting the optimal solvent for a particular chemical transformation.

No computational studies on the solvent effects on the reaction pathways of 3-Amino-5-chloro-2-methoxybenzamide have been found in the reviewed literature.

Supramolecular Interactions and Crystal Packing Prediction

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular interactions. Predicting the crystal packing of an organic molecule is a significant challenge in materials science and pharmaceutical development. annualreviews.orgrsc.orgrsc.org For 3-Amino-5-chloro-2-methoxybenzamide, the presence of amino, chloro, methoxy, and benzamide functionalities suggests a rich variety of potential supramolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

Computational methods are employed to predict the most stable crystal structures by evaluating the lattice energy of various possible packing arrangements. rsc.org These predictions help identify thermodynamically favorable polymorphs and provide a detailed understanding of the forces driving the self-assembly of the molecules in the solid state. rsc.orgrsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The surface is colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds and other strong interactions, while blue regions represent weaker contacts. rsc.org

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. This plot shows the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the dominant interactions.

Table 1: Predicted Intermolecular Contact Contributions for 3-Amino-5-chloro-2-methoxybenzamide from Hirshfeld Surface Analysis.

| Interacting Atom Pair | Predicted Contribution (%) | Description of Interaction |

| O···H/H···O | 35 - 45% | Represents strong N-H···O and C-H···O hydrogen bonds, which are expected to be the primary drivers of the crystal packing. |

| H···H | 20 - 30% | Indicates the significant contribution of van der Waals forces between hydrogen atoms on the molecular periphery. |

| C···H/H···C | 10 - 20% | Relates to weaker C-H···π interactions and general van der Waals contacts. |

| Cl···H/H···Cl | 5 - 15% | Highlights the role of the chlorine atom in forming halogen bonds and other dipole-dipole interactions. |

| N···H/H···N | 3 - 8% | Corresponds to N-H···N hydrogen bonds, contributing to the stability of the crystal lattice. |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for 3-Amino-5-chloro-2-methoxybenzamide based on analyses of similar molecules. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energies

To gain a deeper, quantitative understanding of the intermolecular interactions identified by Hirshfeld surface analysis, more advanced quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are employed.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density topology to characterize chemical bonding. nih.govmdpi.comnih.gov Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature and strength of the bond. mdpi.com

For intermolecular interactions like hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, which is characteristic of closed-shell interactions (non-covalent bonds). mdpi.com QTAIM analysis can be used to quantify the strength of the N-H···O, C-H···O, and other hydrogen bonds predicted for 3-Amino-5-chloro-2-methoxybenzamide, providing a more rigorous basis for understanding their role in the crystal packing. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a computational method that allows for the decomposition of the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. nih.gov This decomposition is invaluable for understanding the fundamental nature of the non-covalent interactions that stabilize the crystal structure.

Electrostatics: Arises from the interaction between the static charge distributions of the molecules. For a polar molecule like 3-Amino-5-chloro-2-methoxybenzamide, this component is expected to be significant, particularly for hydrogen bonds.

Exchange: This is a purely quantum mechanical effect arising from the Pauli exclusion principle, leading to short-range repulsion.

Induction: Accounts for the polarization of one molecule by the electric field of another, representing the stabilization due to charge redistribution.

Dispersion: Also a quantum mechanical effect, this attractive force arises from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

Table 2: Illustrative SAPT Energy Decomposition for a Hypothetical Hydrogen-Bonded Dimer of 3-Amino-5-chloro-2-methoxybenzamide.

| Energy Component | Illustrative Energy (kcal/mol) | Physical Interpretation |

| Electrostatics (Eelst) | -8.5 | Strong attractive force due to the interaction of permanent dipoles and multipoles, characteristic of hydrogen bonding. |

| Exchange (Eexch) | +9.0 | Strong repulsive force at close contact, preventing molecular collapse. |

| Induction (Eind) | -2.5 | Attractive force arising from the polarization of one molecule by the other. |

| Dispersion (Edisp) | -4.0 | Significant attractive force due to correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy (Etotal) | -6.0 | The net stabilizing energy of the interaction. |

Note: This data is hypothetical and for illustrative purposes, demonstrating the expected relative contributions of different energy components for a hydrogen-bonded system.

Vi. Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The unique substitution pattern of 3-Amino-5-chloro-2-methoxybenzamide provides multiple reactive sites, positioning it as a valuable precursor and intermediate in the assembly of intricate molecular architectures.

The ortho-amino benzamide (B126) structure is a classic precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with significant and diverse biological activities. The reaction typically involves the cyclization of a 2-aminobenzamide (B116534) derivative with a one-carbon source. For instance, research has demonstrated efficient protocols for synthesizing quinazolin-4(3H)-ones from substituted 2-aminobenzamides using reagents like dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant such as hydrogen peroxide (H₂O₂). bohrium.comwikipedia.org

In these syntheses, the reaction proceeds via the oxidation of DMSO to generate an electrophilic species that reacts with the amino group of the benzamide. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinazolinone ring. Studies on the substrate scope of these reactions have shown that electron-withdrawing groups, such as the chloro group present in 3-Amino-5-chloro-2-methoxybenzamide, are well-tolerated. For example, 2-amino-5-chloro-N-substituted benzamides have been successfully converted to their corresponding quinazolinone products in good yields. wikipedia.org This indicates the viability of 3-Amino-5-chloro-2-methoxybenzamide as a substrate for creating highly functionalized quinazolinone cores.

Table 1: Synthesis of Quinazolin-4(3H)-one Derivatives from Substituted 2-Aminobenzamides This table presents examples of related reactions, demonstrating the feasibility of using chloro-substituted aminobenzamides as precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-chloro-N-benzylbenzamide | H₂O₂, DMSO, 150 °C, 14 h | 6-Chloro-3-benzylquinazolin-4(3H)-one | 80% | wikipedia.org |

| 2-Amino-5-chloro-N-phenylbenzamide | H₂O₂, DMSO, 150 °C, 14 h | 6-Chloro-3-phenylquinazolin-4(3H)-one | 78% | wikipedia.org |

| 2-Amino-N-phenylbenzamide | H₂O₂, DMSO, 150 °C, 14 h | 3-Phenylquinazolin-4(3H)-one | 87% | wikipedia.org |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The structure of 3-Amino-5-chloro-2-methoxybenzamide, containing a primary amine, makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi reaction. nih.govmdpi.com

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. Theoretically, 3-Amino-5-chloro-2-methoxybenzamide could serve as the amine component in such a reaction. This would enable the rapid generation of a diverse library of complex peptidomimetic structures, incorporating the chloro- and methoxy-substituted phenyl ring. While specific examples utilizing 3-Amino-5-chloro-2-methoxybenzamide in published MCR literature are not prominent, its functional group arrangement aligns perfectly with the requirements for the amine component in these convergent synthetic strategies. nih.gov

Functionalization for Polymer Chemistry and Materials Science (if applicable)

While the primary applications of 3-Amino-5-chloro-2-methoxybenzamide are rooted in fine chemical synthesis, its functional groups offer potential, though not widely documented, for applications in materials science.

The aromatic amine group of the molecule could be chemically modified to introduce a polymerizable functional group, such as an acrylate (B77674) or vinyl group. This would transform the molecule into a functional monomer. Polymerization of such a monomer could lead to polymers with specific properties conferred by the substituted aromatic ring, such as altered refractive index, thermal stability, or affinity for metal ions. Furthermore, as a diamine-equivalent (considering the primary amine and the amide nitrogen), it could potentially act as a cross-linking agent in the synthesis of polymers like polyamides or polyimides, although such applications have not been reported.

An alternative approach involves grafting the molecule onto existing polymer backbones. For instance, polymers containing reactive groups like acid chlorides or epoxides could be functionalized through reaction with the amino group of 3-Amino-5-chloro-2-methoxybenzamide. This would append the substituted benzamide moiety as a side chain, potentially modifying the surface properties, solubility, or chelating ability of the original polymer. Research into benzamide derivatives has shown their utility as tubulin polymerization inhibitors, suggesting that incorporating such structures into polymeric systems could be a strategy for developing novel biomaterials or drug-delivery platforms. nih.gov

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) makes 3-Amino-5-chloro-2-methoxybenzamide a potential ligand for coordination with metal ions. The methoxy (B1213986) oxygen, amide oxygen, and amino nitrogen atoms are all potential donor sites, allowing for the formation of metal complexes.

This chelating ability suggests a prospective role in the construction of more complex supramolecular structures, such as Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal nodes linked by organic ligands. youtube.com The development of MOFs often relies on ligands with multiple coordination sites. While benzamide derivatives are known constituents of some biologically active metal complexes, the specific use of 3-Amino-5-chloro-2-methoxybenzamide as a linker in MOF synthesis is not yet established in the literature. rsc.org However, its structure presents a viable, functionalizable platform for designing new organic linkers for coordination polymers and MOFs, which are materials of high interest for applications in gas storage, catalysis, and sensing. youtube.comrsc.org

Ligand Design and Synthesis

The benzamide scaffold is a privileged structure in medicinal chemistry and coordination chemistry, frequently employed in the design of ligands for various biological targets and metal catalysts. 3-Amino-5-chloro-2-methoxybenzamide serves as a valuable starting point for creating sophisticated ligands due to its distinct functional handles.

The primary amino group and the amide moiety are capable of forming strong hydrogen bonds, which are critical for molecular recognition and binding to protein active sites. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability, while the chloro substituent impacts lipophilicity and can engage in halogen bonding. These features can be fine-tuned through synthetic modifications to optimize ligand-receptor interactions.

Research into related benzamide structures has shown their utility in developing potent and selective inhibitors for various enzymes and receptors. For example, substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors for cancer therapy and as ligands for cereblon (CRBN), a component of E3 ubiquitin ligase complexes used in proteolysis-targeting chimeras (PROTACs). The synthesis of such ligands often involves the modification of the amino or carboxylic acid precursors to introduce linkers or pharmacophores that target specific protein pockets. researchgate.net The strategic placement of substituents on the phenyl ring, analogous to the pattern in 3-Amino-5-chloro-2-methoxybenzamide, is crucial for achieving high binding affinity and selectivity.

Table 1: Potential Modifications of 3-Amino-5-chloro-2-methoxybenzamide for Ligand Synthesis

| Functional Group | Potential Modification | Desired Outcome in Ligand Design |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation | Introduction of linkers for PROTACs, attachment of pharmacophores, modulation of basicity. |

| Amide Group (-CONH₂) | N-Alkylation, Conversion to Thioamide | Altering H-bond donor/acceptor properties, improving metabolic stability. |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution (under harsh conditions) | Introduction of alternative substituents to probe halogen bonding pockets or modify electronics. |

| Methoxy Group (-OCH₃) | O-Dealkylation followed by re-alkylation | Modulation of solubility, steric bulk, and hydrogen bonding capacity. |

Components in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The ability of 3-Amino-5-chloro-2-methoxybenzamide to participate in hydrogen bonding makes it a promising candidate for designing self-assembled systems. The amide (-CONH₂) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular connections.

Studies on other benzamide derivatives, such as benzene-1,3,5-tricarboxamides, have demonstrated their remarkable capacity to form supramolecular polymers and gels through extensive hydrogen bonding networks. researchgate.net Similarly, 3-Amino-5-chloro-2-methoxybenzamide can be envisioned as a building block for forming one-dimensional tapes or two-dimensional sheets. The specific arrangement of its functional groups would direct the geometry of the resulting supramolecular structure. The interplay between the strong N-H···O=C hydrogen bonds of the amide groups and potential N-H···N or N-H···O interactions involving the amino and methoxy groups could lead to complex and well-defined architectures. eurjchem.com

The chloro substituent can further influence packing arrangements through dipole-dipole or weak halogen bonding interactions, providing an additional layer of control over the final assembled state. These self-assembled systems could find applications in areas such as organogels, liquid crystals, and as templates for nanomaterial synthesis.

Derivatization for Analytical Probes and Chemical Sensors

The development of chemical sensors for detecting specific analytes is a critical area of research. The structure of 3-Amino-5-chloro-2-methoxybenzamide is well-suited for derivatization into analytical probes. The aromatic amino group is a key reactive site that can be readily modified to attach signaling units, such as fluorophores or chromophores.

For instance, the amino group can be converted into a diazonium salt and subsequently coupled with electron-rich aromatic compounds to create azo dyes, which exhibit distinct colorimetric responses. Alternatively, it can be reacted with fluorescent scaffolds (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate) to generate probes whose fluorescence properties change upon binding to a target analyte.

Another advanced application is its potential use as a functional monomer in the creation of Molecularly Imprinted Polymers (MIPs). In this technique, a polymer network is formed around a template molecule. The functional monomers, like a derivatized 3-Amino-5-chloro-2-methoxybenzamide, are chosen for their ability to interact non-covalently with the template. After polymerization, the template is removed, leaving behind specific recognition sites. The benzamide's functional groups could provide the necessary interactions (hydrogen bonding, dipole-dipole) to create a selective binding cavity for a target analyte, which could then be detected electrochemically or optically. nih.gov

Development of Novel Catalytic Systems

While the compound itself is not a catalyst, it serves as an excellent precursor for the synthesis of ligands used in catalysis. The development of metal complexes with tailored reactivity is a cornerstone of modern chemical synthesis. Benzamidinate ligands, which can be prepared from benzamides, are known to stabilize various transition metals.

3-Amino-5-chloro-2-methoxybenzamide can be converted into its corresponding N,N'-substituted amidine, which can then be deprotonated to form a benzamidinate ligand. This ligand can coordinate to metals like zinc, rhodium, or iridium. rsc.orgacs.org The electronic nature of the ligand, which is influenced by the electron-donating methoxy group and the electron-withdrawing chloro group, can be used to fine-tune the catalytic activity of the metal center for various organic transformations, such as polymerizations or C-H activation reactions. rsc.orggoogle.com

Table 2: Potential Catalytic Applications via Derivatization

| Derivative Type | Metal Center | Potential Catalytic Reaction | Reference Principle |

|---|---|---|---|

| Benzamidinate Ligand | Zinc (Zn) | Ring-Opening Polymerization of Lactide | rsc.org |

| Chiral Benzamide Ligand | Rhodium (Rh) | Asymmetric C-H Activation/Cyanation | acs.org |

| Aminophosphonate Derivative | N/A (Organocatalyst) | Kabachnik–Fields reaction | rsc.org |

Furthermore, the amino group allows for the introduction of chiral auxiliaries, enabling the synthesis of chiral ligands for asymmetric catalysis. This opens the door to creating catalysts that can produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Utility in Agrochemical and Industrial Chemical Production

The substituted aminobenzamide framework is a key structural motif in a number of commercially successful agrochemicals. Structurally related compounds are vital intermediates in the production of modern insecticides and fungicides. nih.gov For example, 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial intermediate for the synthesis of ryanodine (B192298) receptor modulators, a class of insecticides that includes chlorantraniliprole (B1668704) and cyantraniliprole. google.comsioc-journal.cn

Given its structural similarities, 3-Amino-5-chloro-2-methoxybenzamide is a highly valuable building block for the synthesis of new agrochemical candidates. The specific substitution pattern on the aromatic ring is known to be a key determinant of biological activity in many pesticides. By using this compound as a starting material, chemists can systematically explore the structure-activity relationships of novel insecticides and fungicides. The presence of the methoxy group, in particular, offers a different electronic and steric profile compared to the methyl group found in the intermediates for chlorantraniliprole, potentially leading to compounds with altered efficacy, selectivity, or environmental profiles. nih.govgoogle.com

The industrial synthesis of these agrochemicals relies on robust and efficient chemical processes. The availability of versatile intermediates like 3-Amino-5-chloro-2-methoxybenzamide is essential for the discovery and large-scale production of new crop protection agents. clearsynth.com

Vii. Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Methodologies

The development of novel and efficient synthetic methods is a cornerstone of chemical progress. For 3-Amino-5-chloro-2-methoxybenzamide and its analogs, future research is likely to move beyond traditional synthetic approaches towards more sustainable and atom-economical alternatives.

One promising area is the application of C-H bond functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thereby reducing the need for pre-functionalized starting materials and minimizing waste. mdpi.com Research into transition-metal-catalyzed C-H activation could lead to more direct and efficient routes for introducing or modifying substituents on the benzamide (B126) scaffold. mdpi.com

Flow chemistry represents another significant frontier. By conducting reactions in continuous-flow reactors, researchers can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This methodology could be particularly advantageous for optimizing the synthesis of substituted benzamides.

Furthermore, biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysts. mdpi.com The development of engineered enzymes could enable the stereoselective synthesis of chiral benzamide derivatives, a critical aspect for pharmaceutical applications. mdpi.com

Design and Discovery of Novel Chemical Transformations Involving the Compound

The existing functional groups on 3-Amino-5-chloro-2-methoxybenzamide—the amino, chloro, methoxy (B1213986), and amide moieties—provide a rich platform for exploring novel chemical transformations. Future research will likely focus on developing new reactions that can selectively modify these groups to generate a diverse library of derivatives with unique properties.

For instance, advanced cross-coupling reactions could be employed to replace the chloro substituent with a wide array of other functional groups, thereby enabling the synthesis of novel compounds with tailored electronic and steric properties. researchgate.net The amino group also serves as a key handle for derivatization, allowing for the introduction of various substituents to probe structure-activity relationships. nih.gov

Moreover, research into the regioselective functionalization of the aromatic ring could unlock new possibilities. researchgate.net Developing catalytic systems that can direct the addition of new substituents to specific positions on the benzamide core would be a significant advancement. researchgate.net

Advancements in Computational Modeling for Enhanced Predictive Capabilities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For 3-Amino-5-chloro-2-methoxybenzamide, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure, spectroscopic properties, and reaction mechanisms involving the compound. This can aid in the rational design of new synthetic routes and the prediction of the reactivity of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of benzamide derivatives with their biological activities. nih.gov This approach can accelerate the discovery of new drug candidates by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov Molecular docking simulations can further predict how these molecules might interact with biological targets. researchgate.net

Additionally, computational models can be used to predict the physicochemical properties of new derivatives, such as solubility and lipophilicity, which are critical parameters for drug development and materials science. acs.org

Integration into Emerging Fields of Chemical Science and Technology

The unique structural features of 3-Amino-5-chloro-2-methoxybenzamide and its derivatives make them attractive candidates for integration into various emerging fields of science and technology.

In materials science , substituted benzamides can serve as building blocks for the synthesis of novel polymers and functional materials. ontosight.ai Their ability to form hydrogen bonds and participate in other non-covalent interactions can be exploited to create materials with specific self-assembly properties.

In chemical biology , benzamide derivatives can be designed as molecular probes to study biological processes. researchgate.net For example, by attaching a fluorescent tag, these compounds could be used to visualize specific targets within cells. Their potential to interact with biological targets also makes them relevant in the development of new agrochemicals. ontosight.aimdpi.com

Furthermore, the field of medicinal chemistry continues to be a primary area of interest for substituted benzamides. researchgate.net By systematically modifying the structure of 3-Amino-5-chloro-2-methoxybenzamide, researchers can aim to develop new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Challenges and Opportunities in the Field of Substituted Benzamide Research